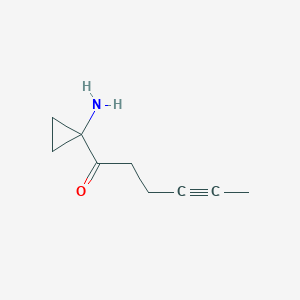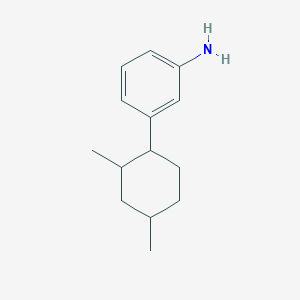![molecular formula C13H16N2O B13217058 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridine-2-carbonyl)-8-azabicyclo[321]octane is a compound that belongs to the class of bicyclic compounds It features a pyridine ring attached to a bicyclo[321]octane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves the reaction of pyridine-2-carboxylic acid with 8-azabicyclo[3.2.1]octane under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the bicyclic structure. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential as a ligand in biochemical assays and receptor binding studies.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and spatial orientation. This allows the compound to bind effectively to its target, modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another bicyclic compound with a pyridine ring, known for its anticancer properties.
Diazabicyclooctane: A bicyclic compound used as a β-lactamase inhibitor in antibiotic formulations.
Uniqueness
3-(Pyridine-2-carbonyl)-8-azabicyclo[321]octane is unique due to its specific structural features, which combine the properties of both pyridine and bicyclo[321]octane
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
8-azabicyclo[3.2.1]octan-3-yl(pyridin-2-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c16-13(12-3-1-2-6-14-12)9-7-10-4-5-11(8-9)15-10/h1-3,6,9-11,15H,4-5,7-8H2 |
InChI 键 |
LRZWINGOMYPEAS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



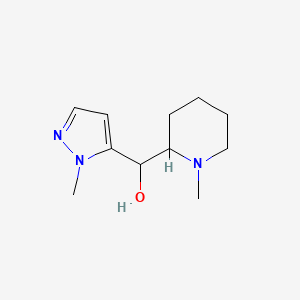
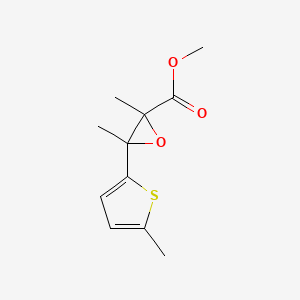
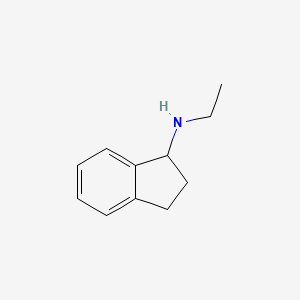

![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
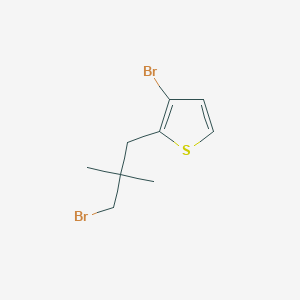
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
